

Spectroscopic and Synthetic Analysis of 1-(2-(Methoxymethoxy)phenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-(Methoxymethoxy)phenyl)ethanone

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This technical guide addresses the spectroscopic data and synthetic protocols related to **1-(2-(Methoxymethoxy)phenyl)ethanone**. Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and detailed synthetic protocols for **1-(2-(Methoxymethoxy)phenyl)ethanone** (CAS 6515-18-0) are not readily available in the public domain.

However, extensive data has been located for a structurally related compound, 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone (CAS 65490-09-7). This guide presents a detailed analysis of this related compound to provide insight into the spectroscopic characteristics and synthetic methodologies that may be applicable or analogous to the target molecule.

Spectroscopic Data of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone

The following tables summarize the available spectroscopic data for 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
13.31	s	-	1H	Ar-OH
6.24	d	2.3	1H	Ar-H
6.19	d	2.3	2H	Ar-H
5.30	s	-	2H	-O-CH ₂ -O-
5.22	s	-	2H	-O-CH ₂ -O-
3.44	s	-	3H	-O-CH ₃
3.38	s	-	3H	-O-CH ₃
2.60	s	-	3H	-C(O)-CH ₃

Solvent: DMSO- d_6 , Spectrometer Frequency: 400 MHz[1][2]

Table 2: Mass Spectrometry Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
LC-MS	ESI	257	$[\text{M}+\text{H}]^+$
HRMS	ESI	257.1020 (calculated), 257.1019 (found)	$[\text{C}_{12}\text{H}_{16}\text{O}_6+\text{H}]^+$

[1][2]

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone is described below.[1][2]

Synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone

Materials:

- 1-(2,4,6-trihydroxyphenyl)ethanone
- Dimethoxymethane
- Acetyl chloride
- Zinc bromide (ZnBr_2)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- 10% aqueous citric acid solution
- Sodium sulfate (Na_2SO_4)

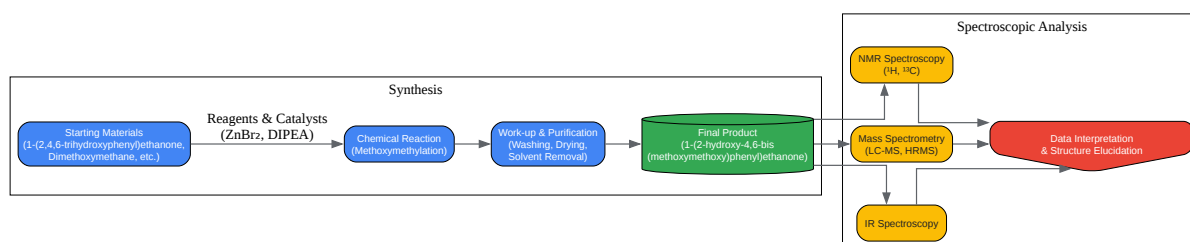
Procedure:

- To a stirred solution of dimethoxymethane and zinc bromide in dichloromethane, acetyl chloride was added dropwise over 30 minutes, maintaining the temperature below 30°C .
- The reaction mixture was stirred for 3 hours at room temperature.
- The solution was then diluted with dichloromethane and cooled to 5°C .
- 1-(2,4,6-trihydroxyphenyl)ethanone was added portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine.
- After 1 hour, the ice bath was removed, and the reaction was allowed to warm to room temperature and stirred overnight.

- The resulting cloudy solution was washed sequentially with saturated aqueous ammonium chloride solution and 10% aqueous citric acid solution.
- The organic layer was dried over sodium sulfate, and the solvent was removed under reduced pressure to yield the product.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted acetophenone derivative, using the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone as an example.



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Caption: Workflow for the synthesis and spectroscopic analysis of a substituted acetophenone.

This guide provides a comprehensive overview based on the available data for a closely related analogue to **1-(2-(Methoxymethoxy)phenyl)ethanone**. Researchers are advised to consider this information as a foundational reference, which may aid in the design of synthetic and analytical strategies for the target compound. Further investigation into specialized chemical literature and databases may be required to obtain the specific data for **1-(2-(Methoxymethoxy)phenyl)ethanone**.

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References

- 1. 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | 65490-09-7 | Benchchem [benchchem.com]
- 2. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
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